![molecular formula C18H14N4O4 B6011178 N-[(Z)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-6-methylpyridine-3-carboxamide](/img/structure/B6011178.png)
N-[(Z)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-6-methylpyridine-3-carboxamide
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Overview
Description
N-[(Z)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-6-methylpyridine-3-carboxamide is a complex organic compound that features a combination of naphthalene, pyridine, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-6-methylpyridine-3-carboxamide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-6-nitronaphthaldehyde and 6-methylpyridine-3-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Condensation: Formation of extended conjugated systems.
Scientific Research Applications
N-[(Z)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-6-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-6-methylpyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and hydroxyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. Additionally, the conjugated system of the compound allows it to participate in electron transfer processes, which can affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Pyridine derivatives: Compounds with pyridine rings and various substituents.
Carboxamide derivatives: Compounds with carboxamide groups attached to different aromatic systems.
Uniqueness
N-[(Z)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-6-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-11-2-3-13(9-19-11)18(24)21-20-10-16-15-6-5-14(22(25)26)8-12(15)4-7-17(16)23/h2-10,23H,1H3,(H,21,24)/b20-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKGPQUGBPWRKV-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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